Dibromoacetaldehyde
Overview
Description
Dibromoacetaldehyde is a halogenated compound that is related to acetaldehyde, with two bromine atoms replacing two of the hydrogen atoms in the acetaldehyde molecule. It is a reactive intermediate that can be used in various chemical syntheses.
Synthesis Analysis
The synthesis of dibromoacetaldehyde derivatives can be achieved through different methods. For instance, dibromochloroacetaldehyde, a related compound, can be synthesized from chloroacetaldehyde diethyl acetal by bromination, yielding good results . Another method involves the reaction of dibromoacetic acid with aldehydes promoted by samarium diiodide, which leads to the formation of (E)-alpha,beta-unsaturated carboxylic acids with high stereoselectivity .
Molecular Structure Analysis
The molecular structure of dibromoacetaldehyde is characterized by the presence of two bromine atoms attached to the carbon atom of the aldehyde group. This structure is pivotal in its reactivity and the types of reactions it can undergo. The presence of electron-withdrawing bromine atoms makes the aldehyde carbon more electrophilic.
Chemical Reactions Analysis
Dibromoacetaldehyde and its derivatives are versatile in chemical reactions. For example, 4-(dibromomethyl)benzenecarbaldehyde, a derivative, can react with O- and N-nucleophiles to form acetals and imines, respectively . Thioacetalisation and transthioacetalisation of carbonyl compounds can be catalyzed by tetrabutylammonium tribromide (TBATB), indicating that dibromoacetaldehyde compounds can participate in selective reactions with sulfur-containing nucleophiles . Additionally, thioacetalization of aldehydes and ketones, including those with dibromo substituents, can be efficiently catalyzed by aqueous hydrobromic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromoacetaldehyde derivatives are influenced by the presence of bromine atoms. For instance, the polymerization of dibromochloroacetaldehyde can be initiated anionically or cationically, leading to the formation of crystalline polymers that can be stabilized and degraded under vacuum to recover the monomer . The electron-withdrawing effect of the bromine atoms also affects the chemical reactivity, as seen in the chemoselective thioacetalisation reactions .
Scientific Research Applications
Analysis and Stability in Drinking Water
Dibromoacetaldehyde is studied in the context of drinking water as a haloacetaldehyde (HA), a type of disinfection byproduct. Koudjonou and Lebel (2006) found that the stability of HAs, including dibromoacetaldehyde, varies with the species, pH, temperature, and storage period in water. The study highlights that these substances can significantly contribute to the pool of DBPs in drinking water Koudjonou & Lebel, 2006.
Comparative Toxicity in Drinking Water
Jeong et al. (2015) investigated the toxicity of haloacetaldehyde disinfection byproducts in drinking water, including dibromoacetaldehyde. This research provides a systematic comparison of their cytotoxicity and genotoxicity, emphasizing the need for further studies to protect public health and the environment Jeong et al., 2015.
Chemical Synthesis and Applications
Shinde et al. (2004) explored the thioacetalization of various aldehydes, including dibromoacetaldehyde, using different acids. This research has implications for chemical synthesis processes and the production of compounds for various applications Shinde, Borate, & Wakharkar, 2004.
Preparation and Identification in Carbohydrates
Research by Trister and Hibbert (1936) involved the condensation of dibromoacetaldehyde with glycerol, studying the resulting cyclic acetals. This work contributes to understanding the chemical properties and reactions of dibromoacetaldehyde in the context of carbohydrates Trister & Hibbert, 1936.
Role in Mutagenicity
Van Bladeren et al. (1981) studied the mutagenic activity of 1,2-dibromoethane, leading to the formation of bromoacetaldehyde, a close relative of dibromoacetaldehyde. The study contributes to understanding the toxicological aspects of such compounds Van Bladeren et al., 1981.
Formation and Impact in Water Treatment
Cuthbertson et al. (2020) examined the formation of dibromoacetaldehyde in the context of drinking water treatment. Their study helps to understand how treatment processes impact the occurrence and speciation of dibromoacetaldehyde and other disinfection byproducts Cuthbertson et al., 2020.
Safety And Hazards
properties
IUPAC Name |
2,2-dibromoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPMNIFAAGBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184476 | |
Record name | Acetaldehyde, dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoacetaldehyde | |
CAS RN |
3039-13-2 | |
Record name | Acetaldehyde, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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